molecular formula C13H23BO3 B13488796 2-(2-(3-Methoxycyclobutyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(3-Methoxycyclobutyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13488796
M. Wt: 238.13 g/mol
InChI Key: LTEWWFGMOYNKJC-VOTSOKGWSA-N
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Description

2-(2-(3-Methoxycyclobutyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Methoxycyclobutyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxycyclobutylvinyl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Methoxycyclobutyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are typically biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(2-(3-Methoxycyclobutyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research for its role in Suzuki–Miyaura coupling reactions. These reactions are essential for the synthesis of complex organic molecules, including:

Mechanism of Action

The mechanism of action for 2-(2-(3-Methoxycyclobutyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(3-Methoxycyclobutyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its methoxycyclobutyl group, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C13H23BO3

Molecular Weight

238.13 g/mol

IUPAC Name

2-[(E)-2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)7-6-10-8-11(9-10)15-5/h6-7,10-11H,8-9H2,1-5H3/b7-6+

InChI Key

LTEWWFGMOYNKJC-VOTSOKGWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CC(C2)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CC(C2)OC

Origin of Product

United States

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